molecular formula C11H12O5 B14336778 Ethyl vanillyl carbonate CAS No. 97692-56-3

Ethyl vanillyl carbonate

Cat. No.: B14336778
CAS No.: 97692-56-3
M. Wt: 224.21 g/mol
InChI Key: BMQGIGJVGVCXGC-UHFFFAOYSA-N
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Description

Vanillin derivatives are widely used in flavoring, pharmaceuticals, and cosmetics due to their aromatic and bioactive properties . Ethyl vanillin, a synthetic analog of vanillin, is noted for its enhanced stability and solubility compared to natural vanillin . Ethyl vanillyl carbonate likely shares structural similarities with these compounds, featuring a 3-ethoxy-4-hydroxyphenyl group, which is critical for its functional properties .

Properties

CAS No.

97692-56-3

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl (4-formyl-2-methoxyphenyl) carbonate

InChI

InChI=1S/C11H12O5/c1-3-15-11(13)16-9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3

InChI Key

BMQGIGJVGVCXGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl vanillyl carbonate can be synthesized through the reaction of vanillin with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Ethyl vanillyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl vanillyl carbonate involves its interaction with various molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death . The compound’s aromatic structure allows it to interact with biological membranes and proteins, affecting their function.

Comparison with Similar Compounds

Structural Comparison

  • Ethyl vanillin : Contains a 3-ethoxy-4-hydroxybenzaldehyde structure (C₉H₁₀O₃) .
  • Vanillyl alcohol : A reduced form of vanillin with a 4-hydroxy-3-methoxybenzyl alcohol structure (C₈H₁₀O₃) .
  • Vanillyl ethyl ether: Features a 4-(ethoxymethyl)-2-methoxyphenol structure (C₁₀H₁₄O₃) .
  • Ethyl vanillyl carbonate : Presumed to combine a vanillyl backbone with an ethyl carbonate group, enhancing lipophilicity and stability.

Physicochemical Properties

Compound Molecular Weight Solubility (Ethyl Acetate) Key Functional Groups
Ethyl vanillin 166.17 g/mol High Aldehyde, ethoxy, hydroxyl
Vanillyl alcohol 154.16 g/mol Moderate Alcohol, methoxy, hydroxyl
Vanillyl ethyl ether 182.22 g/mol Low Ether, methoxy, hydroxyl
This compound* ~210 g/mol Moderate-High (predicted) Carbonate ester, ethoxy, hydroxyl

*Predicted based on structural analogs .

Antioxidant Activity

  • Ethyl vanillin : Exhibits strong antioxidant activity in oxygen radical absorbance capacity (ORAC) assays, outperforming vanillin but less potent than vanillic acid .
  • Vanillyl alcohol: Shows moderate antioxidant activity; its hexanoate ester enhances oxidative stability in oils, comparable to BHT .
  • Vanillyl ethyl ether : Stable in model wines but less studied for antioxidant effects .

Appetite Modulation

  • Ethyl vanillin: The 3-ethoxy-4-hydroxyphenyl group stimulates appetite in mice, unlike structural isomers (e.g., isoeugenol) .
  • Vanillyl alcohol: Not directly linked to appetite effects but involved in neuroprotective pathways .

Stability and Degradation

  • Vanillyl ethyl ether : Forms rapidly from vanillyl alcohol in acidic conditions and remains stable in wines .
  • Ethyl vanillin : More stable than vanillin under elevated CO₂ and temperature, critical for food preservation .

Flavoring and Fragrance

  • Ethyl vanillin : Preferred in baked goods and perfumes for its heat stability and intense aroma .
  • Vanillyl ethyl ether: Used in barrel-aged wines to impart smoky notes .

Pharmaceuticals

  • Ethyl vanillin : Metabolizes to vanillic acid in vivo, enhancing plasma antioxidant levels .

Green Chemistry

  • Vanillyl derivatives : Ethyl vanillin synthesis is assessed using GREEN MOTION™ metrics for environmental impact, emphasizing solvent efficiency and low toxicity .

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